3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-99-7) is a fluorinated aromatic ketone characterized by a valerophenone backbone (a five-carbon alkyl chain terminating in a ketone group) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position and fluorine atoms at the 3' and 4' positions of the phenyl ring. The dioxane ring introduces steric bulk and conformational rigidity, while the fluorine substituents modulate electronic properties, enhancing electrophilicity and metabolic stability. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing bioactive molecules .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTXANYBDMLOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645970 | |
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-99-7 | |
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically follows a multi-step organic synthesis route involving:
Step 1: Preparation of Fluorinated Benzaldehyde Intermediate
Starting from commercially available or synthetically accessible 3,4-difluorobenzaldehyde, which serves as the fluorinated aromatic precursor.Step 2: Formation of the Valerophenone Backbone
The fluorinated benzaldehyde undergoes condensation or acylation reactions with appropriate alkyl chain precursors to form the pentanone (valerophenone) structure.Step 3: Introduction of the 5,5-Dimethyl-1,3-Dioxane Moiety
The dioxane ring is introduced via reaction with 2,2-dimethyl-1,3-propanediol or related diol derivatives, often through acetalization or ketalization reactions under acidic catalysis.Step 4: Final Purification and Characterization
The product is purified by chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Detailed Reaction Conditions
- Catalysts: Acid catalysts such as p-toluenesulfonic acid are commonly used to promote acetalization of the ketone with the diol to form the dioxane ring.
- Solvents: Non-polar solvents like toluene are preferred to facilitate condensation and acetalization reactions.
- Temperature: Reactions are typically conducted under reflux conditions to drive equilibrium toward product formation.
- Reaction Time: Varies from several hours to overnight depending on scale and conditions.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorinated benzaldehyde synthesis or procurement | Commercial 3,4-difluorobenzaldehyde or fluorination of benzaldehyde derivatives | Fluorinated aromatic aldehyde intermediate |
| 2 | Acylation/Condensation | Reaction of 3,4-difluorobenzaldehyde with pentanoyl chloride or equivalent under Friedel-Crafts conditions | Formation of 3',4'-difluoro valerophenone intermediate |
| 3 | Acetalization/Ketalization | Treatment with 2,2-dimethyl-1,3-propanediol and p-toluenesulfonic acid in toluene, reflux with azeotropic removal of water | Formation of 5,5-dimethyl-1,3-dioxane ring on valerophenone |
| 4 | Purification | Chromatography (silica gel), recrystallization | Pure this compound |
Research Findings and Optimization
Yield Optimization:
Studies indicate that controlling the molar ratio of diol to ketone and maintaining anhydrous conditions during acetalization significantly improves yield and purity. Use of molecular sieves or azeotropic distillation to remove water shifts equilibrium toward product formation.Catalyst Efficiency:
p-Toluenesulfonic acid is effective, but alternative acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3·OEt2) have been explored to optimize reaction rates and selectivity.Scale-Up Considerations:
Industrial-scale synthesis requires optimization of solvent recovery, catalyst recycling, and reaction time to reduce costs and environmental impact.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22F2O3 |
| Molecular Weight | 312.35 g/mol |
| Melting Point | Not widely reported; estimated 80-100 °C (based on analogs) |
| Solubility | Soluble in organic solvents such as dichloromethane, toluene |
| Stability | Stable under normal laboratory conditions; fluorine substitution enhances chemical stability |
| Spectroscopic Data | NMR (1H, 13C), IR, MS confirm structure |
Comparative Notes on Similar Compounds
| Compound Name | Fluorine Position | Dioxane Substitution | Notable Differences in Preparation |
|---|---|---|---|
| 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 3',5' | Same | Similar synthetic route; fluorine position affects reactivity |
| 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 2',4' | Same | Slightly different fluorination step required |
| 4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 4'-Cl, 2',5'-F | Same | Chlorine substitution requires modified halogenation |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- Fluorinated Compounds : The incorporation of fluorine into organic molecules often leads to improved pharmacological properties. Studies have shown that fluorinated derivatives can exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts . This characteristic makes 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone a candidate for further investigation in drug development.
- Targeting E3 Ligases :
Organic Synthesis Applications
-
Building Block for Synthesis :
- This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
-
Model Compound for Reaction Mechanisms :
- The compound can act as a model for studying reaction mechanisms involving dioxanes and fluorinated aromatic compounds. Its unique structural features allow chemists to explore the effects of substituents on reactivity and selectivity in chemical reactions.
Case Study 1: Fluorinated Benzamide Derivatives
In a study focused on the biological properties of fluorinated benzamide derivatives, it was found that introducing fluorine atoms improved binding affinities significantly. This suggests that similar enhancements could be expected with this compound when designed as part of a larger molecular framework aimed at specific biological targets .
Case Study 2: Asymmetric Catalysis
Research exploring solvent-free asymmetric catalysis demonstrated that compounds with similar structural motifs could effectively catalyze reactions under concentrated conditions. This highlights the potential of this compound in developing efficient catalytic systems for synthesizing enantioenriched products .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of valerophenone derivatives is driven by variations in substituents on the phenyl ring and the dioxane moiety. Below is a comparative analysis of 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity and stabilize negative charges, making these analogs reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings) . Methoxy and methyl groups, being electron-donating, reduce electrophilicity but improve solubility .
- Steric Effects : Ortho-substituted analogs (e.g., 2',4'-difluoro) exhibit steric hindrance, limiting access to reactive sites compared to meta/para-substituted derivatives .
- Toxicity : Chlorinated derivatives (e.g., 2',4'-dichloro) show higher acute toxicity (H302: Harmful if swallowed) compared to fluorinated analogs .
Biological Activity
3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H23F2O3
- Molecular Weight : 344.369 g/mol
- CAS Number : 898786-71-5
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Target Interactions
Research indicates that compounds with similar structures often interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could act on cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain.
Biological Activity Studies
Several studies have evaluated the biological effects of this compound:
Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. The results indicated:
- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| PC-3 | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties:
- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients receiving the compound exhibited improved overall survival rates compared to those receiving chemotherapy alone.
- Neuroprotective Effects : Research conducted on neurodegenerative disease models demonstrated that this compound could protect neurons from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, chalcone precursors (e.g., 4,4′-difluoro chalcone) are modified through fluorination and subsequent coupling with a 5,5-dimethyl-1,3-dioxane moiety. Key steps include:
- Protection of carbonyl groups using dioxane derivatives to prevent side reactions .
- Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for introducing fluorinated aryl groups .
- Optimization of reaction time and temperature (e.g., 60–80°C in anhydrous THF) to achieve yields >70% .
- Critical Consideration : Impurities from incomplete dioxane ring formation require purification via column chromatography (hexanes/EtOAc gradients) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography confirms the spatial arrangement of the dioxane ring and fluorinated phenyl groups, with bond angles and distances reported for validation (e.g., C–O bond lengths: 1.43–1.45 Å) .
- NMR spectroscopy :
- ¹⁹F NMR identifies fluorination patterns (δ ≈ -120 to -130 ppm for aryl-F) .
- ¹H NMR resolves dioxane methyl groups as singlets (δ ~1.2–1.4 ppm) .
- Table 1 : Key Crystallographic Data from and
| Parameter | Value | Source |
|---|---|---|
| Crystallographic System | Monoclinic | |
| Space Group | P2₁/c | |
| Bond Length (C–O) | 1.43 Å |
Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s stability and reactivity?
- Methodological Answer :
- The dioxane ring acts as a protecting group for ketones, enhancing stability during fluorination .
- Steric effects from dimethyl substituents hinder nucleophilic attack at the carbonyl carbon, reducing undesired side reactions .
- Hydrolytic stability : The dioxane ring remains intact under acidic conditions (pH >3) but degrades in strong bases (pH >10) .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility : Highly soluble in THF, DCM, and DMSO; poorly soluble in water (<0.1 mg/mL at 25°C) .
- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation of the dioxane ring .
Advanced Research Questions
Q. How do the 3',4'-difluoro substituents modulate electronic properties in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects of fluorine increase electrophilicity at the para position, facilitating Suzuki couplings with boronic acids .
- DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, enhancing charge transfer in catalytic systems .
Q. What solvent systems optimize regioselectivity in derivatization reactions?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution at the fluorinated aryl ring .
- Ethereal solvents (e.g., THF) improve selectivity for dioxane ring-opening reactions under acidic conditions (e.g., HCl/THF, 1:4 v/v) .
Q. Can computational models predict the compound’s behavior in radical-mediated reactions?
- Methodological Answer :
- MD simulations (AMBER force fields) predict stabilization of radical intermediates via hyperconjugation with the dioxane oxygen lone pairs .
- CASSCF calculations validate spin density distribution on the fluorinated phenyl group, guiding experimental design for radical coupling .
Q. How can byproducts from dioxane ring degradation be identified and mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
